

Technical Guide: Solubility and Application of C12-113

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Compound of Interest

Compound Name: C12-113

Cat. No.: B11935392

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Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

C12-113 is an ionizable cationic lipidoid that has gained prominence as a critical component in the formation of lipid nanoparticles (LNPs).^{[1][2][3]} These LNPs are highly effective delivery vehicles for nucleic acids, such as messenger RNA (mRNA) and small interfering RNA (siRNA).^{[1][4][5][6][7]} The efficacy of **C12-113** lies in its ability to remain neutral at physiological pH and become positively charged within the acidic environment of an endosome, facilitating the release of its nucleic acid payload into the cytoplasm. Its primary application has been in the development of mRNA vaccines and therapeutics, where it is combined with other lipids to encapsulate and protect the fragile mRNA molecule.^{[1][2][3][8]}

Chemical Profile:

- Formal Name: 1,1',1'',1'''-[(methylimino)bis(2,1-ethanediylnitrilo)]tetrakis-2-dodecanol^[2]
- CAS Number: 1220890-27-6^{[1][2]}
- Molecular Formula: C₅₃H₁₁₁N₃O₄^{[1][2]}
- Molecular Weight: 854.5 g/mol ^[2]

Solubility Profile of C12-113

The solubility of **C12-113** is a critical parameter for its handling, formulation, and the manufacturing of LNPs. As a lipidoid, its solubility is highest in organic solvents. Quantitative data from chemical suppliers indicates specific solubility in common laboratory solvents.

Quantitative Solubility Data

The known solubility limits for **C12-113** are summarized in the table below. This data is essential for preparing stock solutions required for LNP formulation protocols.

Solvent	Concentration	Molar Equivalent	Source
Ethanol	25 mg/mL	~29.26 mM	[1] [2]
Dimethyl Sulfoxide (DMSO)	20 mg/mL	~23.41 mM	[1] [2]

Note: **C12-113** is often supplied as a solution in ethanol.[\[1\]](#)[\[2\]](#)

Experimental Protocols

While specific solubility studies for **C12-113** across a wide range of solvents are not publicly detailed, standard methodologies for determining lipid solubility are applicable. Furthermore, the protocol for its use in LNP formulation is well-established.

Protocol for Determining Lipid Solubility (Shake-Flask Method)

This protocol describes a standard equilibrium solubility measurement, which can be adapted to test **C12-113** in various solvents.

Objective: To determine the saturation solubility of **C12-113** in a given solvent.

Materials:

- **C12-113**
- Selected solvent (e.g., ethanol, DMSO, chloroform, methanol)

- Vortex mixer
- Thermostatic shaker/incubator
- Centrifuge
- Syringe filters (0.2 μm , PTFE or other solvent-compatible material)
- High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument.

Procedure:

- Add an excess amount of **C12-113** to a known volume of the selected solvent in a glass vial. The excess is to ensure that a saturated solution is achieved.
- Seal the vial and vortex vigorously for 2 minutes to facilitate initial mixing.
- Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25°C) and agitate for 24-48 hours to ensure equilibrium is reached.
- After incubation, visually inspect the sample to confirm the presence of undissolved lipid.
- Centrifuge the sample at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess solid.
- Carefully collect the supernatant and filter it through a 0.2 μm syringe filter to remove any remaining particulates.
- Accurately dilute the filtered, saturated solution with a suitable mobile phase or solvent.
- Quantify the concentration of **C12-113** in the diluted sample using a calibrated analytical method, such as HPLC with an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD), as lipids lack strong UV chromophores.^[9]
- Calculate the original concentration in mg/mL based on the dilution factor.

Protocol for Formulation of C12-113-Containing Lipid Nanoparticles

This protocol outlines the general steps for creating mRNA-loaded LNPs using a microfluidic mixing method, a common technique for producing uniform nanoparticles.[\[7\]](#)[\[10\]](#)[\[11\]](#)

Objective: To encapsulate mRNA into LNPs composed of **C12-113** and other helper lipids.

Materials:

- Lipid Stock (in Ethanol): A mixture of four lipid components, typically including:
 - Ionizable Cationic Lipid: **C12-113**
 - Helper Lipid: 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
 - Structural Lipid: Cholesterol
 - PEGylated Lipid: e.g., DMG-PEG 2000
- Aqueous Phase: mRNA diluted in an acidic buffer (e.g., 50 mM sodium citrate, pH 4.0).[\[12\]](#)
- Microfluidic Mixer: (e.g., NanoAssemblr or similar system).
- Dialysis System: To buffer-exchange and purify the LNP solution.
- Final Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.

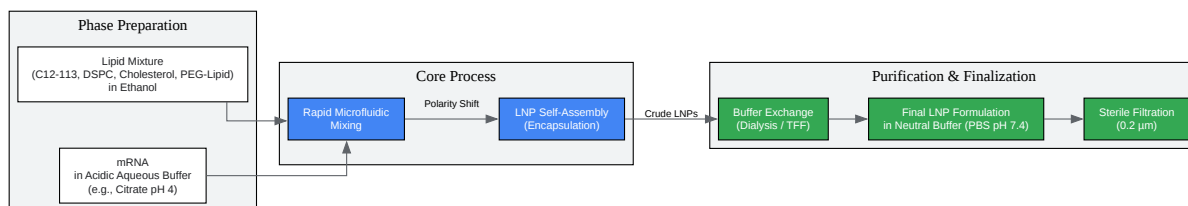
Procedure:

- Preparation of Solutions:
 - Prepare a stock solution of the lipid mixture (**C12-113**, DSPC, cholesterol, PEG-lipid) in 100% ethanol. A common molar ratio is approximately 50:10:38.5:1.5.[\[13\]](#)
 - Prepare the aqueous phase by dissolving the mRNA in the acidic citrate buffer.
- Microfluidic Mixing:

- Load the lipid-ethanol solution into one inlet of the microfluidic device.
- Load the mRNA-aqueous solution into a second inlet.
- Set the flow rate ratio, typically 3:1 (aqueous:ethanol), and the total flow rate on the device.[\[12\]](#)
- Initiate the mixing process. The rapid mixing of the two streams causes a change in solvent polarity, leading to the self-assembly of lipids around the mRNA, forming LNPs.
- Purification and Buffer Exchange:
 - The resulting LNP solution is diluted with a neutral buffer to reduce the ethanol concentration.
 - The diluted LNP solution is then purified and buffer-exchanged into the final storage buffer (PBS, pH 7.4) using tangential flow filtration (TFF) or dialysis. This step removes ethanol and raises the pH, neutralizing the surface charge of the LNPs.
- Sterilization and Storage:
 - The final LNP formulation is typically sterile-filtered through a 0.2 μm filter.
 - Store the LNPs at 2-8°C for short-term use or at -20°C to -80°C for long-term storage.

Visualization of LNP Formulation Workflow

The process of formulating LNPs with **C12-113** for mRNA delivery can be visualized as a logical workflow from component preparation to the final product.



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Workflow for mRNA-LNP Formulation using **C12-113**.

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- To cite this document: BenchChem. [Technical Guide: Solubility and Application of C12-113]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11935392#solubility-of-c12-113-in-different-solvents]

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